4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride
Description
4-(3-Methyltriazol-4-yl)piperidin-4-ol dihydrochloride is a piperidine derivative featuring a 1,2,4-triazole substituent at the 4-position of the piperidine ring. The dihydrochloride salt enhances its aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .
Properties
IUPAC Name |
4-(3-methyltriazol-4-yl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-7(6-10-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYHNDOQOMHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2(CCNCC2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole group at the 4-position.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, triazoles, and their derivatives .
Scientific Research Applications
4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . The triazole and piperidine rings play a crucial role in binding to the target molecules and modulating their activity .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The piperidin-4-ol dihydrochloride scaffold is a recurring motif in medicinal chemistry. Key structural analogs include:
Structural Insights :
- Triazole vs. Pyridine/Chlorophenyl: The triazole group in the target compound may confer distinct electronic and steric properties compared to pyridine () or chlorophenyl () substituents.
- Salt Forms: Dihydrochloride salts (e.g., target compound, ) improve solubility compared to monohydrochloride derivatives (), which is critical for bioavailability .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., target compound, ) are typically more water-soluble than their free base counterparts. For example, similar piperidine derivatives converted to dihydrochlorides showed enhanced solubility for in vivo testing .
- Lipophilicity (logP): Substituents influence logP values.
Pharmacological Activity
- 5-HT1F Receptor Antagonism: The analog 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () exhibited potent 5-HT1F antagonism (Ki = 11 nM) but lacked activity at 5-HT1A. This highlights the importance of bulky aromatic substituents (quinolinyl) for receptor specificity. The target compound’s triazole group may offer different selectivity profiles.
- HIV-1 Inhibition : A 4-(4-chlorophenyl)piperidin-4-ol derivative (compound 11, ) showed anti-HIV-1 activity, suggesting the scaffold’s versatility. Triazole substituents (as in the target compound) could modulate antiviral potency through altered binding interactions.
- Enzyme Inhibition : Piperidine derivatives with pyridinyl substituents () were synthesized as phosphodiesterase (PDE) inhibitors, though specific activity data are unavailable.
Key Research Findings and Data Tables
Table 2: Physicochemical Comparison
Biological Activity
4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a 3-methyltriazolyl group and a hydroxyl group, has drawn attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride is CHClNO, and its CAS number is 2470437-48-8. The compound is soluble in water due to the presence of the hydroxyl group and the two hydrochloride moieties, which enhance its hydrophilicity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : The triazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : The piperidine structure allows the compound to bind to neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.
Antimicrobial Properties
Research has indicated that 4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride exhibits notable antimicrobial activity. In vitro studies demonstrated significant inhibition against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies involving human colon cancer cells (HCT116 and HT29), it exhibited cytotoxic effects with IC values below 10 µM:
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 5.2 |
| HT29 | 7.8 |
These results highlight the potential of this compound as an anticancer agent, warranting further exploration in vivo.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including 4-(3-Methyltriazol-4-yl)piperidin-4-ol; dihydrochloride. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.
- Investigation of Anticancer Effects : Another study focused on the cytotoxic effects of this compound against colon cancer cell lines. The research indicated that treatment with the compound led to increased apoptosis rates and reduced cell proliferation, providing insights into its mechanism as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
